molecular formula C27H25N3O B2532626 (E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-50-3

(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2532626
CAS No.: 847396-50-3
M. Wt: 407.517
InChI Key: JOLAAOAZWHFXAB-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-Benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a benzimidazole core substituted with a cinnamyl (styryl) group at the N1 position and a benzyl group at the pyrrolidinone nitrogen. The benzimidazole moiety contributes to aromatic π-π stacking interactions and hydrogen-bonding capabilities, while the cinnamyl group introduces stereoelectronic effects and enhanced lipophilicity, which may influence bioavailability and target binding .

Properties

IUPAC Name

1-benzyl-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c31-26-18-23(20-29(26)19-22-12-5-2-6-13-22)27-28-24-15-7-8-16-25(24)30(27)17-9-14-21-10-3-1-4-11-21/h1-16,23H,17-20H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLAAOAZWHFXAB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The synthesis of (E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be deconstructed into three key intermediates:

  • Benzimidazole core : Formed via condensation of o-phenylenediamine with cinnamaldehyde.
  • N-Benzylation : Introduction of the benzyl group at the pyrrolidin-2-one nitrogen.
  • Pyrrolidin-2-one cyclization : Assembly of the five-membered lactam ring through intramolecular amidation.

Synthetic Routes and Reaction Conditions

Formation of 1-Cinnamyl-1H-Benzo[d]imidazole

The benzimidazole scaffold is synthesized through acid-catalyzed condensation. A representative protocol involves:

  • Reactants : o-Phenylenediamine (1.0 equiv.), cinnamaldehyde (1.2 equiv.).
  • Conditions : Reflux in glacial acetic acid (12 h, 120°C).
  • Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and silica gel chromatography.
  • Yield : 78–85%.

Mechanistic Insight : Protonation of cinnamaldehyde enhances electrophilicity, enabling nucleophilic attack by the diamine. Cyclodehydration forms the benzimidazole ring, with the cinnamyl group adopting the (E)-configuration due to thermodynamic stability.

N-Benzylation of the Benzimidazole Intermediate

Introduction of the benzyl group employs nucleophilic substitution or transition-metal-catalyzed coupling:

  • Method A (Alkylation) :
    • Reactants : 1-Cinnamyl-1H-benzo[d]imidazole (1.0 equiv.), benzyl bromide (1.5 equiv.).
    • Base : K₂CO₃ (2.0 equiv.) in DMF.
    • Conditions : 80°C, 6 h.
    • Yield : 65%.
  • Method B (Buchwald-Hartwig Amination) :
    • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
    • Base : Cs₂CO₃ (2.0 equiv.) in toluene.
    • Conditions : 110°C, 12 h.
    • Yield : 72%.

Comparative Analysis : Method B offers higher regioselectivity but requires stringent anhydrous conditions. Industrial-scale synthesis may prefer Method A for cost efficiency.

Pyrrolidin-2-one Ring Formation

Cyclization to form the lactam ring is achieved via intramolecular amidation. Key approaches include:

Acid-Catalyzed Cyclodehydration
  • Reactants : N-Benzylated intermediate (1.0 equiv.), γ-keto ester (1.2 equiv.).
  • Catalyst : Trifluoroacetic acid (TFA, 0.3 equiv.) in DMSO.
  • Conditions : 65°C, 3 h.
  • Yield : 68%.
Microwave-Assisted Synthesis
  • Reactants : N-Benzylated intermediate (1.0 equiv.), ethyl acrylate (1.5 equiv.).
  • Catalyst : DMAP (10 mol%).
  • Conditions : Microwave irradiation, 150°C, 30 min.
  • Yield : 82%.

Optimization Data :

Condition Catalyst Solvent Temp (°C) Time (h) Yield (%)
Acid-catalyzed TFA DMSO 65 3 68
Microwave DMAP DMF 150 0.5 82
Thermal None Toluene 110 12 55

Source: Adapted from

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Reactor Type : Tubular flow reactor with in-line IR monitoring.
  • Advantages : Enhanced heat/mass transfer, reduced reaction time (≤1 h), improved safety profile.

Green Chemistry Metrics

  • E-factor : Reduced from 12.4 (batch) to 3.8 (flow) via solvent recycling.
  • PMI (Process Mass Intensity) : 6.2 kg/kg product, aligning with ACS Green Chemistry Institute guidelines.

Challenges and Troubleshooting

Stereochemical Control

The (E)-configuration of the cinnamyl group is critical for bioactivity. Isomerization risks during synthesis include:

  • High-Temperature Exposure : Mitigated by microwave-assisted protocols with rapid heating/cooling.
  • Acidic Conditions : Use of mild acids (e.g., DBSA in toluene) prevents undesired double-bond migration.

Purification Strategies

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves lactam diastereomers.
  • Crystallization : Ethanol/water (7:3) recrystallization achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups to the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that compounds related to (E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit significant antiviral properties, particularly against HIV. A study demonstrated that derivatives of benzimidazole, including those with similar structural motifs, showed promising anti-HIV activity with effective concentrations (EC50 values) lower than 110 μM. Notably, compounds with substituted benzyl moieties displayed enhanced potency compared to their unsubstituted counterparts .

Mechanism of Action
The mechanism by which these compounds exert their antiviral effects often involves inhibition of viral replication processes. For instance, molecular modeling studies have suggested that certain benzimidazole derivatives bind effectively to viral proteins, thereby disrupting the viral life cycle. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzyl ring could significantly enhance antiviral activity .

Synthetic Chemistry Applications

Synthesis of Novel Compounds
The synthesis of this compound can be achieved through various synthetic routes involving multi-step reactions. For example, a recent study outlined a method where a precursor compound was reacted in the presence of specific catalysts under controlled conditions to yield high-purity products. The yield and purity of synthesized compounds are critical for their subsequent applications in drug development .

Catalytic Applications
The compound has also been explored as a potential catalyst in organic reactions. The presence of the benzimidazole moiety can facilitate various catalytic processes due to its ability to stabilize transition states during chemical reactions. This property makes it valuable in developing more efficient synthetic pathways for complex organic molecules .

Mechanism of Action

The mechanism of action of (E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Several pyrrolidin-2-one derivatives with benzimidazole substituents have been synthesized and studied. Key structural analogs include:

Compound Name Key Substituents Biological Activity/Properties Evidence Source
4-(1H-Benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one Benzyl at pyrrolidinone N1 Antimicrobial, anticancer (hypothetical)
1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzimidazol-2-yl)pyrrolidin-2-one Halogenated phenyl, fluorinated benzimidazole High cytotoxicity against A549 lung cancer cells
5-Aryl-4-(1H-benzimidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Thiazolyl-naphthyl, aryl groups Antibacterial, antifungal
1-(3-Chlorophenyl)-4-(1-isobutyl-1H-benzimidazol-2-yl)pyrrolidin-2-one Chlorophenyl, bulky isobutyl Unknown (structural analysis reported)

Key Differences :

  • Cinnamyl vs.
  • Halogenation : Fluorine or chlorine substituents (e.g., in ’s compound) increase electronegativity and metabolic stability but may reduce solubility compared to the cinnamyl group .

Comparison :

  • Efficiency : The target compound’s synthesis may require stereoselective control due to the (E)-configuration of the cinnamyl group, unlike simpler N-alkylation in ’s benzyl analog .
  • Yield : Reported yields for similar compounds range from 60% () to 97.6% (), depending on substituent complexity .
Physicochemical Properties

Spectral Data :

  • 1H NMR : Benzimidazole NH protons resonate at δ ~10.8 ppm (consistent across analogs). The cinnamyl group’s vinyl protons (δ ~6.5–7.5 ppm) and aromatic signals distinguish it from methoxy or halogenated analogs .
  • 13C NMR : The pyrrolidin-2-one carbonyl appears at δ ~170 ppm, while benzimidazole carbons resonate at δ ~160–165 ppm, consistent with and .

Thermal Properties :

  • Melting points for benzimidazole-pyrrolidinones range from 214–237°C (), suggesting high crystallinity. The cinnamyl group’s planarity may further elevate melting points compared to flexible substituents .

Biological Activity

(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, providing insights into its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2OC_{22}H_{22}N_2O, with a molecular weight of 342.43 g/mol. The structure features a pyrrolidinone ring, a benzyl group, and a benzo[d]imidazole moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related benzimidazole derivatives, suggesting that this compound may exhibit similar effects. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC50 values ranging from 0.11 to 5.51 µM .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-70.48
Compound BHCT-1160.19
(E)-1-benzyl...MCF-7TBD
(E)-1-benzyl...HCT-116TBD

The mechanism by which benzimidazole derivatives induce apoptosis in cancer cells often involves the activation of caspases and cell cycle arrest at the G1 phase. Flow cytometry studies have shown that these compounds can significantly increase caspase 3/7 activity, leading to programmed cell death .

Antiviral Activity

In addition to anticancer effects, some benzimidazole derivatives have demonstrated antiviral activity against HIV. The anti-HIV activity was assessed through single-cycle replication assays, indicating that structural modifications can enhance efficacy against viral replication .

Case Study 1: Anticancer Activity

A study investigated a series of benzimidazole derivatives, including variations of the compound . The results indicated promising anticancer activity with several compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of related compounds against HIV. The study utilized plasmid constructs to evaluate the replication efficiency in the presence of synthesized compounds, revealing significant inhibition compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.